molecular formula C7H14BrNO B8773981 Acetamide, 2-bromo-N-butyl-N-methyl- CAS No. 134414-16-7

Acetamide, 2-bromo-N-butyl-N-methyl-

Cat. No.: B8773981
CAS No.: 134414-16-7
M. Wt: 208.10 g/mol
InChI Key: SWTKHOKRGPRWEA-UHFFFAOYSA-N
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Description

Acetamide, 2-bromo-N-butyl-N-methyl- is a halogenated acetamide derivative characterized by a bromine atom at the α-carbon (position 2) and two alkyl substituents (N-butyl and N-methyl) on the nitrogen atom.

Properties

CAS No.

134414-16-7

Molecular Formula

C7H14BrNO

Molecular Weight

208.10 g/mol

IUPAC Name

2-bromo-N-butyl-N-methylacetamide

InChI

InChI=1S/C7H14BrNO/c1-3-4-5-9(2)7(10)6-8/h3-6H2,1-2H3

InChI Key

SWTKHOKRGPRWEA-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their biological or functional relevance:

Compound NameSubstituents/ModificationsKey Properties/ActivitiesReference
2-Bromo-N-butyl-N-methyl-acetamide N-butyl, N-methyl, 2-bromoHypothesized enhanced hydrophobic interactions; potential enzyme inhibition (inferred from SAR)[Inferred]
N-Butyl-2-(3-chloro-4-hydroxyphenyl)acetamide N-butyl, 2-(3-chloro-4-hydroxyphenyl)Moderate inhibition of 17β-HSD2 enzyme; hydrophobic interactions critical for activity
N-Phenethyl-2-(3-chloro-4-hydroxyphenyl)acetamide N-phenethyl, 2-(3-chloro-4-hydroxyphenyl)Potent 17β-HSD2 inhibition; aromatic interactions enhance binding
2-Bromo-N-[2-(diethylamino)ethyl]acetamide N-diethylaminoethyl, 2-bromoIrritant; used in synthetic pathways (e.g., alkylation reactions)
N-Methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide N-methyl, N-(pyrrolidino-butynyl)Dual presynaptic antagonist/postsynaptic agonist at muscarinic cholinergic synapses
Key Observations:

    N-Alkyl Chain Length: The presence of a butyl group (e.g., in N-butyl-2-(3-chloro-4-hydroxyphenyl)acetamide) enhances hydrophobic interactions with enzyme active sites, as demonstrated in 17β-HSD2 inhibition studies . Aromatic vs. Aliphatic Substituents: Compounds with aromatic substituents (e.g., N-phenethyl) exhibit stronger enzyme inhibition due to π-π stacking or van der Waals interactions, as seen in 17β-HSD2 ligands .

Physicochemical Properties

While explicit data for 2-bromo-N-butyl-N-methyl-acetamide are unavailable, comparisons can be drawn:

Property2-Bromo-N-butyl-N-methyl-acetamide (Inferred)N-Methylacetamide ()2-Cyano-N-[(methylamino)carbonyl]acetamide ()
Solubility Low (due to bromine and butyl group)Moderate (polar N-methyl group)Low (cyano group reduces polarity)
Reactivity High (bromine as leaving group)LowModerate (cyano and carbonyl groups)
Toxicity Not thoroughly investigated (see )Well-characterizedLimited toxicological data available

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